5-Acetyluracil

Übersicht

Beschreibung

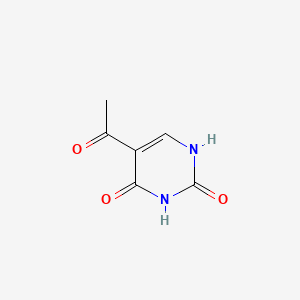

5-Acetyluracil, also known as 5-acetyl-1H-pyrimidine-2,4-dione, is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an acetyl group at the fifth position of the uracil ring. It is a white to light yellow crystalline powder with a molecular formula of C6H6N2O3 and a molecular weight of 154.13 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Acetyluracil can be synthesized through various methods. One common approach involves the cyclization of ureidomethylene-acetoacetate or the reaction of 1,3-oxazine-2,4-diones with amides . Another method includes the treatment of 5-acetylcytosine with aqueous acetic acid to yield this compound . Additionally, this compound can be synthesized by treating this compound with phosphorus oxychloride to form 5-(1-chlorovinyl)-2,4-dichloropyrimidine, which is then treated with potassium ethoxide to produce 5-ethynyluracil .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Analyse Chemischer Reaktionen

Mannich Reaction for Amino Ketone Formation

5-Acetyluracil undergoes a Mannich reaction, a three-component condensation involving formaldehyde and dimethylamine, to form the amino ketone derivative 9 ( ). This reaction introduces a dimethylaminomethyl group at the acetyl position:

Reaction Scheme:

Key Conditions:

-

Solvent: Typically aqueous or alcoholic medium.

-

Temperature: Reaction likely conducted under heating or reflux.

This intermediate (compound 9 ) serves as a precursor for further reductions or functionalizations.

Reduction to 3-Dimethylamino-1-Propanol Derivative

The amino ketone 9 is reduced to yield the 3-dimethylamino-1-propanol derivative 10 ( ):

Reaction Scheme:

Experimental Outcomes:

-

Reduction methods: Catalytic hydrogenation or borohydride-based reduction.

-

Product utility: Although 10 was synthesized, it showed no inhibitory activity against Escherichia coli or Staphylococcus aureus ( ).

Reactivity in Palladium-Catalyzed Coupling

While not directly tested on this compound, analogous 5-iodouracil derivatives undergo palladium-catalyzed coupling with propargylic alcohols to form 5-(acylethynyl)uracils ( ). This suggests potential pathways for modifying this compound if halogenated:

General Reaction Pathway:

Key Conditions:

-

Catalysts: Pd(PPh) or similar.

-

Solvent: Polar aprotic solvents (e.g., DMF, THF).

Side Reactions and Byproduct Formation

In related systems, 5-substituted uracils can undergo unintended reactions during functionalization:

-

Solvolysis : Methoxy or ethoxy derivatives form via carbonium ion intermediates when reacting with alcohols (e.g., methanol, ethanol) ( ).

-

Silica Gel Interactions : Column chromatography purification sometimes leads to alkoxy byproducts due to solvent interactions ( ).

Mechanistic Insights

-

Carbonium Ion Intermediates : Decomposition of halogenated derivatives (e.g., 5-(1-fluoro-2-iodoethyl)uracil) generates reactive intermediates that react with nucleophiles like alcohols ( ).

-

Steric and Electronic Effects : The acetyl group’s electron-withdrawing nature directs electrophilic substitutions to specific positions on the uracil ring.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

5-Acetyluracil has several notable applications across various scientific domains:

Chemistry

- Synthesis Precursor : It serves as a precursor for synthesizing various uracil derivatives and nucleoside analogues, which are essential in developing new therapeutic agents.

Biology

- Gene Expression Regulation : Research indicates that this compound can be incorporated into RNA, influencing transcription efficiency. Its incorporation into DNA has shown inhibitory effects on transcription, making it a valuable tool for studying gene expression regulation .

- Epigenetic Modifications : The compound is studied for its potential role in epigenetic modifications, providing insights into how nucleobase alterations can affect cellular behavior .

Medicine

- Antiviral and Anticancer Properties : this compound is investigated for its antiviral properties and as a potential anticancer agent. Its ability to inhibit DNA synthesis makes it a candidate for developing nucleoside analogues used in chemotherapy .

- Therapeutic Applications : Studies have shown that modified nucleobases can enhance transcription from plasmids, suggesting their utility in producing therapeutic RNAs .

Industry

- Functional Materials Production : The compound is utilized in manufacturing peptide non-nucleic acid monomers and other functional materials, expanding its industrial applications.

Case Studies

Several studies have elucidated the effects and applications of this compound:

- Transcription Efficiency Study : A study demonstrated that RNA polymerase could transcribe DNA templates containing this compound with varying efficiencies compared to natural nucleobases. When incorporated into DNA, it exhibited significant inhibition of transcription processes .

- Epigenetic Research : Investigations into modified pyrimidines revealed that this compound could serve as an artificial epigenetic marker, influencing transcription dynamics significantly. This research underscores its potential utility in understanding epigenetic regulation mechanisms in cells .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Precursor for nucleoside analogues | Facilitates synthesis of various derivatives |

| Biology | Gene expression regulation | Alters transcription efficiency when incorporated into RNA/DNA |

| Medicine | Antiviral and anticancer agent | Inhibits DNA synthesis; potential use in chemotherapy |

| Industry | Production of functional materials | Used in creating peptide non-nucleic acid monomers |

Wirkmechanismus

The mechanism of action of 5-acetyluracil involves its incorporation into nucleic acids, where it can affect transcription and gene expression. It has been shown to inhibit transcription when incorporated into DNA templates, suggesting a potential role as an artificial epigenetic nucleobase . The molecular targets and pathways involved include RNA polymerase and other transcription-related enzymes .

Vergleich Mit ähnlichen Verbindungen

5-Methyluracil: A naturally occurring pyrimidine nucleobase involved in DNA methylation.

5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase and interferes with DNA synthesis.

5-Hydroxymethyluracil: A rare DNA modification found in certain cells and organisms.

Uniqueness of 5-Acetyluracil: this compound is unique due to its acetyl group at the fifth position, which imparts distinct chemical properties and biological activities. Unlike 5-methyluracil and 5-fluorouracil, this compound has been shown to inhibit transcription, making it a potential candidate for studying gene expression regulation and developing new therapeutic agents .

Biologische Aktivität

5-Acetyluracil is a derivative of uracil, a pyrimidine nucleobase, and has garnered interest for its potential biological activities, particularly in the fields of antiviral and anticancer therapies. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

This compound exhibits various biological activities primarily through its interaction with nucleic acids. It can act as a substrate for nucleic acid synthesis and may influence transcription processes.

Transcriptional Effects

Research indicates that modifications at the 5-position of uracil can significantly affect transcription efficiency. For instance, while certain derivatives like 5-ethyluracil enhance transcription by up to 200% compared to natural thymine, this compound has been observed to inhibit transcription under specific conditions . This dichotomy suggests that acetylation may alter the structural properties of nucleobases, impacting their functional roles in DNA and RNA.

Antiviral Properties

This compound and its analogues have shown promise in antiviral applications. The compound's ability to incorporate into viral RNA can disrupt viral replication processes. Studies have indicated that certain uracil derivatives possess significant antiviral activity against various viruses, including herpes simplex virus .

Cytotoxic Effects

The cytotoxic properties of this compound have been explored in the context of cancer therapy. Similar to other pyrimidine analogues, it may interfere with DNA synthesis in rapidly dividing cells. The structural similarity to established chemotherapeutic agents suggests potential applications in anticancer treatments, although specific studies on this compound's cytotoxic effects remain limited.

Case Studies and Research Findings

- Transcription Studies :

- Antibody Production :

-

Antiviral Activity :

- Various studies have reported on the synthesis and evaluation of uracil derivatives for their antiviral properties. Specifically, compounds modified at the 5-position have shown significant activity against viral pathogens, indicating that this compound could be a candidate for further antiviral drug development .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

5-acetyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-3(9)4-2-7-6(11)8-5(4)10/h2H,1H3,(H2,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYDWEIQSDFDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283987 | |

| Record name | 5-Acetyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-65-9 | |

| Record name | 5-Acetyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6214-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 34716 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6214-65-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Acetyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.